Sodium thiocyanate 2-hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

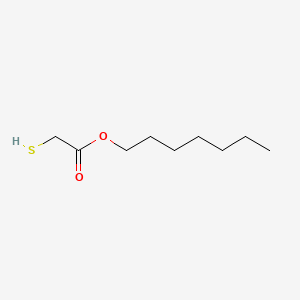

Sodium thiocyanate 2-hydrate: is a chemical compound with the formula NaSCN·2H₂O. It is a colorless, deliquescent salt that is one of the main sources of the thiocyanate anion. This compound is used in various industrial applications, including the synthesis of pharmaceuticals and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium thiocyanate 2-hydrate can be synthesized through the reaction of sodium cyanide with elemental sulfur. The reaction is as follows: [ 8 \text{NaCN} + S_8 \rightarrow 8 \text{NaSCN} ] This process involves heating sodium cyanide in the presence of sulfur at high temperatures, facilitating the formation of thiocyanate anions .

Industrial Production Methods: Another method involves the reaction of ammonium thiocyanate with sodium hydroxide in the presence of a water-carrying organic solvent such as benzene, toluene, or ethyl acetate. The mixture is heated under reflux, and the resulting sodium thiocyanate is crystallized and dried .

Chemical Reactions Analysis

Types of Reactions: Sodium thiocyanate 2-hydrate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alkyl halides to form alkylthiocyanates.

Protonation: Protonation of sodium thiocyanate yields isothiocyanic acid.

Common Reagents and Conditions:

Alkyl Halides: React with sodium thiocyanate in hot ethanolic solutions to form alkylthiocyanates.

Acids: Protonation with acids to form isothiocyanic acid.

Major Products:

Alkylthiocyanates: Formed from the reaction with alkyl halides.

Isothiocyanic Acid: Formed from protonation.

Scientific Research Applications

Chemistry: Sodium thiocyanate 2-hydrate is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals .

Biology and Medicine: It is used in the crystallization and purification of proteins and as a reagent in biochemical assays .

Industry:

Textile Industry: Used as a spinning solvent for polyacrylonitrile fibers.

Metal Processing: Functions as a corrosion inhibitor and metal extraction agent.

Photographic Applications: Utilized in photographic solutions to increase the solubility of developing agents.

Mechanism of Action

Sodium thiocyanate 2-hydrate exerts its effects primarily through its ability to act as a nucleophile in substitution reactions. The thiocyanate anion can react with various electrophiles, leading to the formation of new chemical bonds. This compound also acts as a non-competitive inhibitor, blocking a variety of enzymatic reactions .

Comparison with Similar Compounds

- Sodium cyanate

- Sodium cyanide

- Potassium thiocyanate

- Ammonium thiocyanate

Comparison: Sodium thiocyanate 2-hydrate is unique due to its high solubility in water and its hygroscopic properties, making it a versatile reactant in various chemical reactions. Compared to potassium thiocyanate, sodium thiocyanate has a higher solubility in water, which can be advantageous in certain applications .

Properties

Molecular Formula |

CH4NNaO2S |

|---|---|

Molecular Weight |

117.11 g/mol |

IUPAC Name |

sodium;thiocyanate;dihydrate |

InChI |

InChI=1S/CHNS.Na.2H2O/c2-1-3;;;/h3H;;2*1H2/q;+1;;/p-1 |

InChI Key |

HPEOKFVOVDNCFD-UHFFFAOYSA-M |

Canonical SMILES |

C(#N)[S-].O.O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)

![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)

![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)